molecular formula C14H21NO B4447210 2-(3,4-dimethylphenyl)-N-isobutylacetamide

2-(3,4-dimethylphenyl)-N-isobutylacetamide

Cat. No. B4447210
M. Wt: 219.32 g/mol
InChI Key: INMXOLAVOLTWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-isobutylacetamide, also known as Modafinil, is a synthetic compound primarily used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that helps to improve cognitive function, alertness, and concentration. It has gained popularity as a "smart drug" due to its ability to enhance cognitive performance and productivity.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)-N-isobutylacetamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters play a critical role in regulating wakefulness, attention, and motivation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which is associated with increased motivation and reward. It also increases the levels of norepinephrine, which is associated with increased alertness and attention. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to decrease the levels of gamma-aminobutyric acid (GABA), which is a neurotransmitter that promotes sleep and relaxation.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-N-isobutylacetamide has several advantages as a research tool. It has a long half-life, which means that it remains active in the body for an extended period. This allows researchers to conduct experiments over an extended period without needing to administer additional doses. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other stimulants.
One of the limitations of using 2-(3,4-dimethylphenyl)-N-isobutylacetamide in lab experiments is that it is a controlled substance in some countries, which can make it difficult to obtain. Additionally, 2-(3,4-dimethylphenyl)-N-isobutylacetamide can interact with other medications and may have side effects in some individuals.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenyl)-N-isobutylacetamide. One potential area of research is its use in treating depression and other mood disorders. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to have antidepressant effects and may be a useful adjunct to traditional antidepressant medications.
Another area of research is the use of 2-(3,4-dimethylphenyl)-N-isobutylacetamide in enhancing cognitive function in healthy individuals. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has been shown to improve memory, attention, and executive function in healthy individuals, and may be a useful tool for improving cognitive performance in a variety of settings.
Conclusion:
2-(3,4-dimethylphenyl)-N-isobutylacetamide is a synthetic compound that has gained popularity as a "smart drug" due to its ability to enhance cognitive function and productivity. It is primarily used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has several advantages as a research tool, including a long half-life and a low potential for abuse and addiction. There are several future directions for research on 2-(3,4-dimethylphenyl)-N-isobutylacetamide, including its use in treating depression and enhancing cognitive function in healthy individuals.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-isobutylacetamide has been extensively studied for its potential use in various medical and non-medical applications. It has been found to be effective in treating sleep disorders, improving cognitive function, enhancing memory, and increasing motivation. 2-(3,4-dimethylphenyl)-N-isobutylacetamide has also been studied for its potential use in treating depression, ADHD, and addiction.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)8-13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMXOLAVOLTWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-(2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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